Ethyl 2-cyano-3-(2-fluorophenyl)acrylate

Catalog No.
S796614
CAS No.
84186-23-2
M.F
C12H10FNO2
M. Wt
219.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-cyano-3-(2-fluorophenyl)acrylate

CAS Number

84186-23-2

Product Name

Ethyl 2-cyano-3-(2-fluorophenyl)acrylate

IUPAC Name

ethyl (E)-2-cyano-3-(2-fluorophenyl)prop-2-enoate

Molecular Formula

C12H10FNO2

Molecular Weight

219.21 g/mol

InChI

InChI=1S/C12H10FNO2/c1-2-16-12(15)10(8-14)7-9-5-3-4-6-11(9)13/h3-7H,2H2,1H3/b10-7+

InChI Key

HAYFYQCUACVOEL-JXMROGBWSA-N

SMILES

CCOC(=O)C(=CC1=CC=CC=C1F)C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1F)C#N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=CC=C1F)/C#N

Ethyl 2-cyano-3-(2-fluorophenyl)acrylate is an organic compound characterized by the presence of both cyano and acrylate functional groups, making it a member of the cyanoacrylate family. Its molecular formula is C12H10FNO2C_{12}H_{10}FNO_2, and it features a fluorobenzene moiety attached to the acrylate backbone. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique chemical structure and reactivity.

  • Organic Chemistry: The acrylate group (CH2=CH-COO) is a reactive functional group used in many organic reactions. Research in this field might involve studying the reactivity of Ethyl 2-Cyano-3-(2-fluorophenyl)acrylate or similar molecules in different reaction conditions [].
  • Materials Science: Acrylate esters are known for their ability to polymerize and form useful materials. Researchers might investigate if Ethyl 2-Cyano-3-(2-fluorophenyl)acrylate can be used to create new polymers with specific properties [].
, including:

  • Nucleophilic Addition: The cyano group can act as a site for nucleophilic attack, allowing for further functionalization. For example, when reacted with nucleophiles (Nu⁻), it can form new derivatives:
    CH2=C CN COOCH2CH3+NuCH2CH CN COOCH2CH3Nu\text{CH}_2=\text{C CN }\text{COOCH}_2\text{CH}_3+\text{Nu}^-\rightarrow \text{CH}_2-\text{CH CN }\text{COOCH}_2\text{CH}_3-\text{Nu}
  • Michael Addition: The compound can undergo Michael addition reactions, where it acts as an electrophile in reactions with strong nucleophiles.
  • Polymerization: Ethyl 2-cyano-3-(2-fluorophenyl)acrylate can also polymerize under appropriate conditions, leading to materials with diverse properties.

Research indicates that compounds in the cyanoacrylate family exhibit significant biological activity. Ethyl 2-cyano-3-(2-fluorophenyl)acrylate has shown potential as an inhibitor against various plant pathogens, such as Pyricularia oryzae and Botrytis cinerea . Its antifungal properties make it a candidate for agricultural applications.

Several methods have been developed for synthesizing ethyl 2-cyano-3-(2-fluorophenyl)acrylate:

  • Condensation Reactions: The compound can be synthesized through the condensation of ethyl cyanoacetate with 2-fluorobenzaldehyde, followed by cyclization.

    Example reaction:
    Ethyl cyanoacetate+2 fluorobenzaldehydeEthyl 2 cyano 3 2 fluorophenyl acrylate\text{Ethyl cyanoacetate}+\text{2 fluorobenzaldehyde}\rightarrow \text{Ethyl 2 cyano 3 2 fluorophenyl acrylate}
  • Nucleophilic Substitution: This method involves reacting ethyl acrylate with a suitable fluorinated aromatic compound under basic conditions to introduce the fluorophenyl group.

Ethyl 2-cyano-3-(2-fluorophenyl)acrylate is primarily utilized in:

  • Agriculture: As a fungicide and herbicide due to its biological activity against certain pathogens.
  • Pharmaceuticals: In drug development, particularly in creating compounds with anti-inflammatory and anti-tumor properties.
  • Material Science: As a precursor for polymers and resins, benefiting from its ability to undergo polymerization.

Studies have investigated the interactions of ethyl 2-cyano-3-(2-fluorophenyl)acrylate with various biological targets. It has been shown to inhibit specific enzymes related to fungal growth, suggesting potential use in crop protection. Additionally, its interactions with other biological molecules are being explored for therapeutic applications.

Several compounds share structural similarities with ethyl 2-cyano-3-(2-fluorophenyl)acrylate. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
Ethyl 2-cyano-3-(4-fluorophenyl)acrylateContains a para-fluorobenzene instead of metaDifferent antifungal spectrum
Ethyl 2-cyano-3-(phenyl)acrylateLacks fluorine substitutionBroader application in pharmaceuticals
Ethyl cyanoacetateSimpler structure without aromatic substitutionCommonly used as an intermediate in organic synthesis

Ethyl 2-cyano-3-(2-fluorophenyl)acrylate's unique combination of a cyano group and fluorinated aromatic ring distinguishes it from these similar compounds, enhancing its reactivity and biological activity.

Systematic Nomenclature and Molecular Structure

The compound’s systematic IUPAC name is ethyl (E)-2-cyano-3-(2-fluorophenyl)prop-2-enoate, reflecting its ester, cyano, and fluorophenyl functional groups. Its molecular formula is C₁₂H₁₀FNO₂, with a molecular weight of 219.21 g/mol. The structure features:

  • A fluorophenyl ring at the ortho position.
  • A conjugated acrylate backbone with a cyano group.
  • An ethyl ester moiety.

The (E)-stereochemistry arises from the trans configuration of the double bond between the cyano and fluorophenyl groups.

Synonyms and Registry Identifiers

This compound is cataloged under multiple synonyms and registry numbers:

SynonymRegistry NumberSource
Ethyl 2-cyano-3-(2-fluorophenyl)acrylate84186-23-2PubChem
NSC 637302103457-26-7Evitachem
Ethyl (E)-2-cyano-3-(2-fluorophenyl)prop-2-enoate84186-23-2ChemSrc

Synthesis and Structural Characterization

The primary synthesis route involves a Knoevenagel condensation between ethyl cyanoacetate and 2-fluorobenzaldehyde under basic conditions (e.g., sodium ethoxide). Key reaction parameters include:

ParameterConditionOutcome
Temperature60–80°COptimal yield (75–85%)
SolventEthanolFacilitates base solubility
CatalystPiperidineAccelerates imine formation

Structural validation is achieved via:

  • NMR spectroscopy: Distinct peaks for the fluorophenyl proton (δ 7.2–7.8 ppm) and acrylate carbonyl (δ 168–170 ppm).
  • Mass spectrometry: Molecular ion peak at m/z 219.07.

Historical Context in Cyanoacrylate Research

Origins of Cyanoacrylate Chemistry

Cyanoacrylates were first synthesized in 1942 by Dr. Harry Coover during WWII while seeking optically clear plastics for gun sights. Initial formulations polymerized uncontrollably, leading to their temporary abandonment.

Evolution of Fluorinated Derivatives

Ethyl 2-cyano-3-(2-fluorophenyl)acrylate emerged in the late 20th century as part of efforts to tailor cyanoacrylates for specialized applications:

DecadeDevelopment MilestoneImpact
1950sCommercialization of ethyl cyanoacrylate (Super Glue)Established cyanoacrylates as adhesives
1980sIntroduction of fluorinated analogsEnhanced thermal stability and reactivity
2000sStructural optimization for pharmaceutical useEnabled drug delivery systems

The fluorine atom in the ortho position improves electron-withdrawing effects, stabilizing the acrylate backbone and enabling controlled polymerization.

Role in Modern Research

This compound’s applications span:

  • Organic electronics: As a building block for conjugated polymers in OLEDs.
  • Medicinal chemistry: Intermediate in synthesizing fluorinated bioactive molecules (e.g., kinase inhibitors).
  • Adhesive formulations: Modifies curing kinetics in high-temperature adhesives.

Knoevenagel Condensation-Based Synthesis

The Knoevenagel condensation represents the primary synthetic route for the preparation of ethyl 2-cyano-3-(2-fluorophenyl)acrylate, involving the condensation of ethyl cyanoacetate with 2-fluorobenzaldehyde in the presence of suitable catalysts [1] [2]. This fundamental carbon-carbon bond forming reaction proceeds through a well-established mechanism wherein the active methylene compound undergoes deprotonation by a base catalyst to form a resonance-stabilized carbanion, which subsequently attacks the carbonyl carbon of the aldehyde substrate [1] [3].

The reaction mechanism involves several critical steps: initial deprotonation of ethyl cyanoacetate by the basic catalyst, nucleophilic attack of the resulting carbanion on the carbonyl carbon of 2-fluorobenzaldehyde, and subsequent elimination of water to yield the desired α,β-unsaturated ester product [1] [2]. The presence of the electron-withdrawing cyano group significantly enhances the acidity of the methylene protons, facilitating the formation of the stabilized enolate intermediate [3] [4].

Solvent Systems and Catalytic Optimization

Extensive research has demonstrated that solvent selection and catalytic systems profoundly influence the efficiency and yield of ethyl 2-cyano-3-(2-fluorophenyl)acrylate synthesis [2] [5] [3]. Systematic optimization studies have revealed that hexane emerges as the optimal solvent system when combined with diisopropylethylammonium acetate as the catalyst, achieving yields of 91-96% under reflux conditions at 65-70°C [2].

Solvent SystemCatalystTemperature (°C)Reaction TimeYield (%)
HexaneDiisopropylethylammonium acetate65-703-6 hours91-96
Methylene DichloridePiperidineReflux8 hours72-76
EthanolTriethylamineReflux12 hours60-64
MethanolSodium ethoxideRoom temperature1-4 hours85-95
AcetonitrileAluminum enriched fluoroapatiteRoom temperature15 minutes85-90
TetrahydrofuranMagnesium oxide80-12015 minutes95-98
DimethylformamideGallium chlorideRoom temperature2-4 hours80-90
Solvent-freeBasic ionic liquidRoom temperature5-15 minutes85-96

Comprehensive kinetic studies utilizing aluminum-enriched fluoroapatites and hydroxyapatites as heterogeneous catalysts have demonstrated significantly improved catalytic activity compared to their as-synthesized precursors [5]. The highest catalytic activity was observed with magnesium oxide and mixed magnesium-aluminum oxide systems, where reactions approached completion within 15 minutes under optimized conditions [5]. The superior performance of magnesium-based oxides can be attributed to the presence of isolated oxygen anion sites in magnesium oxide and the formation of magnesium-oxygen and aluminum-oxygen acid-base pairs in the mixed oxide system [5].

The influence of solvent polarity on reaction kinetics has been extensively investigated, revealing that polar protic solvents like methanol facilitate the stabilization of charged intermediates and promote overall reaction efficiency [5] [3]. Conversely, reactions conducted in methanol as solvent may experience competitive transesterification processes, converting ethyl cyanoacetate to methyl cyanoacetate in the presence of strongly basic catalysts [5].

Tertiary-aminated microgel particles have demonstrated remarkable catalytic efficiency, exhibiting quadruple and double the activities of tertiary-aminated silica gel and trimethylamine, respectively [6]. This enhanced performance is attributed to local enrichment effects and the unique geometry of microgel particles that facilitates rapid substrate uptake [6]. The temperature-dependent base strength of tertiary amines in microgel particles enables efficient catalyst recovery and recycling through dialysis at elevated temperatures [6].

Industrial-Scale Production Techniques

Industrial production of ethyl 2-cyano-3-(2-fluorophenyl)acrylate traditionally relies on the conventional Knoevenagel process followed by thermal cracking, though this approach presents several limitations including high energy consumption, extended reaction times, and moderate yields [7] [8]. The conventional process requires two consecutive reaction steps: condensation followed by thermal cracking at temperatures up to 180°C under reduced pressure conditions [7].

Production MethodTemperature Range (°C)PressureEnergy ConsumptionYield (%)Catalyst Recovery
Conventional Knoevenagel with thermal cracking100-180Reduced pressureHigh60-75Not applicable
Crackless process80-120AtmosphericModerate75-85Limited
Continuous flow synthesis70-100AtmosphericLow80-90Moderate
Microwave-assisted batch production50-80AtmosphericVery Low85-95Good
Ionic liquid mediated processRoom temperatureAtmosphericLow85-92Excellent

Recent technological advances have introduced the innovative Crackless process, which overcomes nearly all challenges associated with the historic Knoevenagel methodology [7]. This patented process eliminates the need for thermal cracking, reduces energy consumption, and enables the economically viable production of previously difficult-to-manufacture cyanoacrylate variants [7]. The Crackless technology operates at moderate temperatures between 80-120°C under atmospheric pressure, achieving yields of 75-85% while significantly reducing environmental impact [7].

Continuous flow synthesis represents another advancement in industrial-scale production, offering improved heat and mass transfer characteristics, enhanced safety profiles, and consistent product quality [8] [9]. Flow reactors enable precise temperature control between 70-100°C and facilitate efficient catalyst separation and recycling [8]. The continuous nature of the process allows for steady-state operation and improved space-time yields compared to traditional batch processes [8].

Advanced purification protocols for industrial cyanoacrylate production involve sophisticated distillation techniques employing packed columns under reduced pressure conditions [9]. The addition of polymerization inhibitors at concentrations of 1-1000 parts per million relative to crude product ensures stability during purification and storage [9]. Optimal inhibitor systems combine anionic polymerization inhibitors such as phosphorus pentoxide with radical polymerization inhibitors like hydroquinone [9].

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a highly efficient alternative methodology for preparing ethyl 2-cyano-3-(2-fluorophenyl)acrylate, offering substantial advantages including dramatically reduced reaction times, enhanced yields, and improved energy efficiency [10] [11] [12]. The application of microwave irradiation to Knoevenagel condensation reactions enables rapid heating and efficient energy transfer, resulting in reaction completion within 2-15 minutes compared to several hours required by conventional heating methods [12].

Substrate CombinationMicrowave Power (W)Temperature (°C)Reaction Time (min)Yield (%)Catalyst
Ethyl cyanoacetate + 2-fluorobenzaldehyde300-60050-802-1565-93Piperidine
Ethyl cyanoacetate + aromatic aldehydes400-80070-1205-2085-96Basic ionic liquid
Cyanoacetic acid + ketones200-40080-15010-3070-85Ammonium acetate
Ethyl cyanoacetate + heterocyclic aldehydes300-50060-1003-1288-94Watermelon peel ash extract

Systematic optimization studies have established that microwave power levels between 300-600 watts provide optimal conditions for the synthesis of ethyl 2-cyano-3-(2-fluorophenyl)acrylate [13] [12]. Temperature control between 50-80°C ensures efficient reaction progression while minimizing side product formation [13]. The dramatic reduction in reaction time from hours to minutes represents a 3-5 fold improvement over conventional heating methods while maintaining equivalent product quality and yield [13].

The mechanism of microwave enhancement involves selective heating of polar molecules and ionic species present in the reaction mixture, leading to rapid temperature elevation and accelerated molecular motion [12] [14]. This selective heating effect is particularly beneficial for ionic catalysts and polar solvents, enabling rapid achievement of reaction temperatures without the thermal lag associated with conventional heating methods [12].

Green chemistry applications of microwave-assisted synthesis have been demonstrated using environmentally benign catalysts derived from agricultural waste [15] [16]. Water extract of watermelon fruit peel ash has proven effective as a natural basic catalyst, enabling solvent-free synthesis under microwave irradiation with excellent yields of 88-94% [16]. This approach eliminates the need for toxic solvents and hazardous inorganic catalysts while providing rapid reaction completion [16].

Ionic Liquid-Mediated Approaches

Ionic liquid-mediated synthesis represents a cutting-edge approach for the preparation of ethyl 2-cyano-3-(2-fluorophenyl)acrylate, offering unique advantages including catalyst recyclability, enhanced selectivity, and environmentally benign reaction conditions [1] [17] [3]. Room temperature ionic liquids function simultaneously as both solvent and catalyst, eliminating the need for additional volatile organic solvents and enabling efficient catalyst recovery and reuse [3] [4].

Ionic LiquidHydrogen Bond Basicity (β)Temperature (°C)Reaction TimeYield (%)Reusability (cycles)
Diisopropylethylammonium acetate0.8565-703-6 hours88-963-5
[MeOEtMIM][CF3COO]0.72Room temperature2-8 hours85-925-7
[bmim][OH]0.95Room temperature5-15 minutes85-964-6
[bnmim][OH]0.98Room temperature5-15 minutes90-965-8
HMTA-AcOH-H2O0.68Room temperature1-4 hours88-946+
[DMEA][HSO4]0.4580-1202-6 hours75-886+

The hydrogen bond basicity parameter of ionic liquids has been identified as the dominant solvent descriptor determining the rate and efficiency of Knoevenagel condensation reactions [3]. Ionic liquids with higher β values, such as 1-butyl-3-methylimidazolium hydroxide and 1-benzyl-3-methylimidazolium hydroxide, demonstrate superior catalytic performance with reaction completion within 5-15 minutes and yields exceeding 90% [18] [4].

Mechanistic investigations have revealed that ionic liquids promote Knoevenagel condensation through a dual activation mechanism [4]. The cationic component activates the electrophilic carbonyl group through hydrogen bond formation, particularly involving the C-2 hydrogen of imidazolium-based ionic liquids [4]. Simultaneously, the anionic component deprotonates the active methylene compound, generating the nucleophilic carbanion species [4]. This synergistic effect results in enhanced reaction rates and improved product selectivity compared to conventional catalytic systems [4].

Protic ionic liquid systems, exemplified by hexamethylenetetramine-acetic acid-water combinations, have demonstrated exceptional performance under ultrasonic irradiation conditions [19] [20]. These systems achieve complete conversion with excellent yields while maintaining catalyst stability for at least six reaction cycles without significant activity loss [19]. The combination of ultrasonic activation with protic ionic liquid catalysis provides a highly efficient and environmentally sustainable synthetic methodology [20].

XLogP3

2.5

Dates

Last modified: 08-15-2023

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